Hitachimycin
Description
Properties
Molecular Formula |
C29H35NO5 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |
InChI |
InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17- |
InChI Key |
PLQKHNPZPRTISL-ITRAFUHISA-N |
SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
Isomeric SMILES |
C/C/1=C/C2CC(C(=C2C(=O)CC(CC/C=C/CC(NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC |
Canonical SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
Synonyms |
hitachimycin stubomycin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hitachimycin is synthesized through a complex biosynthetic pathway involving polyketide synthases (PKSs). The process begins with the incorporation of (S)-β-phenylalanine at the starter position of the polyketide skeleton. This is followed by a series of enzymatic modifications, including reduction and methylation, to form the final bicyclic macrolactam structure .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces scabrisporus in a controlled environment. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The relative and absolute stereochemistry of this compound has been defined through NMR and X-ray crystallographic analyses .
Chemical Reactions Analysis
Post-Polyketide Synthase (PKS) Modification
Hitachimycin's unique bicyclic structure results from post-PKS modification reactions . Several enzymes, HitM1 to HitM6, are involved in these modifications .
-
Enzyme Functions:
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Bicyclic Structure Formation: HitM4 is likely involved in forming the bicyclic structure . Disruption of the hitM4 gene leads to the accumulation of a this compound biosynthetic intermediate without the bicyclic structure . HitM1 and HitM6 catalyze reactions downstream of the formation of the bicyclic structure .
Chemical Reactions and Modifications
This compound undergoes various chemical reactions that modify its structure and affect its biological activity.
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Acylation Reactions: Acyl derivatives of this compound have shown superior antitumor activity compared to the parent compound, indicating that structural modifications can significantly influence biological outcomes.
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Site-Specific Modifications: Modifications to the compound can enhance its stability and solubility, which are critical for therapeutic applications.
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Derivatives and Analogs: Mutational biosynthesis has been employed to produce this compound analogs with varying biological activities . For example, analogs with different substitutions at the ortho, meta, or para positions of the phenyl moiety exhibit different levels of cytotoxicity in HeLa cells and multidrug-sensitive budding yeast .
Mechanism of Action and Biological Activity
This compound exhibits both antibacterial and cytotoxic activities. Its mechanism of action involves:
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Antibacterial Activity: this compound has a broad-spectrum antibacterial activity.
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Antitumor Properties: It exhibits cytotoxic effects against various cancer cell lines, including HeLa cells, potentially involving mitochondrial dysfunction and reactive oxygen species generation.
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Post-PKS Modification Mechanism: The post-PKS modification mechanism responsible for constructing the unique bicyclic structure of this compound remains elusive, HitM1 to HitM6, in Streptomyces scabrisporus to determine their involvement in this compound biosynthesis . The ΔhitM4 strain accumulated an all-trans-2,4,6,8,18-pentaene macrolactam, which was confirmed as a true intermediate in this compound biosynthesis by cellular feeding experiments, and appears to be the initial intermediate in the post-PKS modification pathway .
Scientific Research Applications
Hitachimycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyketide biosynthesis and enzymatic modifications.
Biology: Investigated for its antimicrobial and antiprotozoal activities.
Medicine: Explored for its potential as an antitumor antibiotic due to its cytotoxic properties.
Industry: Potential use in developing novel antifungal therapies targeting yeast plasma membrane ATPase
Mechanism of Action
Hitachimycin exerts its effects by disrupting cell membranes, leading to cell lysis. It inhibits yeast plasma membrane ATPase 1, which is essential for maintaining pH homeostasis and nutrient transport in fungal cells. This unique mechanism makes it a promising candidate for antifungal drug development .
Comparison with Similar Compounds
Key Properties:
- Biosynthesis: Involves a phenylalanine aminomutase (HitA) to convert L-Phe to (S)-β-Phe, followed by adenylation (HitB) and polyketide synthase (PKS) assembly .
- Bioactivities : Demonstrated antitumor (e.g., inhibition of Sarcoma 180 in mice), antifungal (via ScPma1p ATPase inhibition), and antiprotozoal properties .
- Derivatives: Amino acyl and carbonate derivatives (e.g., 15-O-BOC-glycyl-hitachimycin) show enhanced solubility and retained antitumor efficacy .
Comparison with Structurally Similar Compounds
Hitachimycin shares structural and functional similarities with other β-amino acid polyketides and macrolactams (Table 1).
Functional Comparison and Research Findings
Antitumor Activity
- This compound : Exhibits IC₅₀ = 0.87 μM against ABC16-Monster yeast (ScPma1p inhibition) and suppresses Sarcoma 180 tumors in vivo . Derivatives like 11,15-di-O-methoxycarbonyl-hitachimycin show 2–3× higher activity .
- Piceamycin : Displays potent cytostatic activity (GI₅₀ < 1 μM) against human tumor cell lines but loses efficacy upon N-acetyl-L-cysteine conjugation .
- Fluvirucins : Antiviral (IC₅₀ = 2–10 μg/mL against influenza A) but lack significant antitumor effects .
Solubility and Stability
- This compound’s amino acyl derivatives (e.g., 15-O-L-alanyl-hitachimycin) improve water solubility by 40% without compromising activity .
- Cremimycin and sagamilactam exhibit poor solubility, limiting their therapeutic application .
Mechanism of Action
- This compound : Targets ATP-binding pockets (e.g., ScPma1p) via π–π stacking with F475 and hydrogen bonding .
- Sagamilactam: Acts against Trypanosoma brucei via membrane disruption .
Challenges and Limitations
- Biosynthetic Constraints: HitB’s substrate specificity restricts mutasynthesis of non-natural β-Phe analogs .
- Cross-resistance : Structural similarities with fluvirucins may lead to overlapping resistance mechanisms in pathogens .
Q & A
Q. What experimental models are most suitable for studying Hitachimycin’s mechanism of action?
this compound’s antimicrobial and antitumor activity has been primarily studied in Saccharomyces cerevisiae due to its interaction with P2-type H+-ATPase (Pma1p), a critical enzyme for yeast membrane potential and pH regulation . Researchers should use yeast knockout strains (e.g., pma1Δ) or fluorescently tagged Pma1p to visualize subcellular localization changes. For mammalian cell studies, consider pH-sensitive probes (e.g., BCECF-AM) to monitor intracellular pH shifts post-treatment. Ensure controls include untreated cells and ATPase inhibitors (e.g., concanamycin A) for comparative analysis .
Q. How should this compound purity and stability be validated in in vitro assays?
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm ≥95% purity. Cross-validate with NMR (e.g., ¹H and ¹³C spectra) and mass spectrometry (ESI-MS) .
- Stability : Conduct stability tests in common solvents (DMSO, PBS) at 4°C, -20°C, and -80°C over 72 hours. Monitor degradation via UV-Vis spectroscopy and bioactivity assays (e.g., MIC against Candida albicans) .
Advanced Research Questions
Q. How can contradictory data on this compound’s intracellular targets be resolved?
Conflicting reports on this compound’s primary targets (e.g., Pma1p vs. other ATPases) require:
- Dose-response profiling : Compare IC₅₀ values across enzyme systems (e.g., yeast Pma1p vs. mammalian SERCA pumps).
- Genetic validation : Use RNAi or CRISPR-Cas9 to knock down putative targets and assess rescue of this compound-induced phenotypes .
- Proteomic analysis : Perform affinity chromatography with biotinylated this compound analogs to identify binding partners .
Q. What methodological approaches are recommended for studying this compound’s impact on microbial resistance evolution?
- Continuous culture assays : Expose microbial populations (e.g., S. cerevisiae or Staphylococcus aureus) to sublethal this compound concentrations over 30 generations. Monitor resistance via whole-genome sequencing and ATPase activity assays .
- Transcriptomic profiling : Use RNA-seq to identify upregulated efflux pumps or stress-response pathways (e.g., Hog1 MAPK in yeast) .
Data Reproducibility and Reporting
Q. How should researchers address variability in this compound’s bioactivity across studies?
- Standardize culture conditions : Specify media (e.g., YPD for yeast), temperature, and growth phase (log vs. stationary phase) in methods .
- Report negative controls : Include solvent-only (e.g., DMSO) and ATPase-null mutants to distinguish nonspecific effects .
- Metadata sharing : Publish raw data (e.g., MIC values, HPLC chromatograms) in FAIR-compliant repositories like Zenodo or ChEMBL .
Table 1: Key Findings and Methodological Recommendations
| Research Focus | Key Finding | Methodological Recommendation | Reference |
|---|---|---|---|
| Target Identification | This compound disrupts Pma1p localization in yeast | Use GFP-tagged Pma1p and live-cell imaging | |
| Stability Testing | This compound degrades in PBS at 37°C within 24 hours | Pre-dissolve in DMSO and store at -80°C | |
| Resistance Mechanisms | Efflux pumps upregulated in C. albicans after chronic exposure | Combine RNA-seq with verapamil (efflux inhibitor) |
Conflict of Interest and Ethical Reporting
Q. What ethical guidelines apply to preclinical this compound studies involving animal models?
Follow NIH guidelines for reporting preclinical
- Include sample size justification, randomization protocols, and blinding methods.
- Disclose all experimental conditions (e.g., strain, dosing regimen) to enable replication .
- Submit raw data (e.g., survival curves, histopathology) as supplementary files .
Future Research Directions
Q. What advanced techniques could elucidate this compound’s dual antimicrobial/antitumor activity?
- Cryo-EM : Resolve this compound-bound Pma1p structures to identify binding pockets.
- Metabolomic profiling : Compare metabolite fluxes in treated vs. untreated cancer cells (e.g., HeLa) using LC-MS .
- In vivo models : Use zebrafish (Danio rerio) for toxicity and efficacy studies, leveraging transparent embryos for real-time imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
